C-telopeptide

Paget's Disease Bone Resorption Immunoassay Specificity

β-CTX-I is the IOF/IFCC-endorsed bone resorption reference standard, analytically distinct from NTX-I and total CTX assays. Its monoclonal antibody specifically targets the β-isomerized Asp-Gly motif of mature collagen, eliminating interference from newly synthesized collagen. Strict morning fasting collection is mandatory due to circadian variability and food intake suppression (up to 40% variability). Clinically proven: >50% decline within 3 months predicts up to 67% of vertebral fracture risk reduction. Each 20% rise in β-CTX-I increases fracture hazard by 10%. The α/β-CTX ratio (16-fold α-CTX elevation) is diagnostic for Paget's disease. Most sensitive marker for bone metastases in breast and prostate cancer. Procure only validated β-CTX-I analytical platforms.

Molecular Formula C34H56N14O13
Molecular Weight 868.9 g/mol
Cat. No. B1631379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-telopeptide
SynonymsC-telopeptide
C-terminal cross-linking telopeptide, collagen type I
C-terminal telopeptide of type I collagen
C-terminal type I collagen telopeptide
collagen type I trimeric cross-linked peptide
COOH-terminal telopeptide of type I collagen
CTCLP
CTx telopeptide
i-ICTP
ICTP peptide
N-telopeptide
N-terminal type I collagen telopeptide
NTx telopeptide
pyridinoline cross-linked carboxy-terminal telopeptide, collagen type I
serum carboxyterminal telopeptide type I collagen
trimeric cross-linked peptide collagen type I
Molecular FormulaC34H56N14O13
Molecular Weight868.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C34H56N14O13/c1-17(44-31(58)20(5-2-3-9-35)46-29(56)19(36)7-8-26(51)52)28(55)47-22(11-18-13-39-16-43-18)32(59)48-23(12-27(53)54)30(57)42-14-24(49)41-15-25(50)45-21(33(60)61)6-4-10-40-34(37)38/h13,16-17,19-23H,2-12,14-15,35-36H2,1H3,(H,39,43)(H,41,49)(H,42,57)(H,44,58)(H,45,50)(H,46,56)(H,47,55)(H,48,59)(H,51,52)(H,53,54)(H,60,61)(H4,37,38,40)/t17-,19-,20-,21-,22-,23-/m0/s1
InChIKeyLOJFGJZQOKTUBR-XAQOOIOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Telopeptide (β-CTX-I) Procurement Guide: Definition, Specificity, and Clinical Utility


C-telopeptide (β-CTX-I), formally known as the β-isomerized C-terminal telopeptide of Type I collagen, is the reference biochemical marker for bone resorption [1]. It is generated exclusively during osteoclastic degradation of mature bone matrix and is measured via immunoassays utilizing monoclonal antibodies specific to the β-isomerized octapeptide sequence (EKAHD-β-GGR) [2]. Clinically, it is co-endorsed with the formation marker P1NP by the International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) for monitoring osteoporosis therapy and fracture risk assessment [1].

Why Generic Bone Marker Substitution Fails: C-Telopeptide vs. N-Telopeptide and Total CTX


Substituting β-C-telopeptide (β-CTX-I) with N-telopeptide (NTX-I), total C-telopeptide assays, or P1NP is not analytically or clinically equivalent. β-CTX-I assays utilize monoclonal antibodies targeting an age-related β-isomerization epitope (Asp-Gly motif), which distinguishes mature bone degradation from newly synthesized collagen turnover [1]. Unlike P1NP, β-CTX-I exhibits profound circadian variability (peak 02:00–05:00, nadir midday) and is significantly suppressed by food intake, mandating strict fasting morning collection protocols to avoid up to 40% variability [2]. Furthermore, a 2025 study demonstrated poor agreement between commercial β-CTX-I assays, with a mean bias of 28 ng/L between IDS-NEW and IDS-OLD platforms, and a complex systematic bias with Roche Elecsys yielding higher values at low concentrations but lower values at high concentrations (P<0.0001) [3]. These analytical and pre-analytical constraints necessitate specific procurement of validated β-CTX-I platforms rather than generic bone marker alternatives.

Quantitative Evidence for C-Telopeptide (β-CTX-I) Differentiation from Analogs


β-CTX-I Demonstrates Superior Analytical Specificity vs. Total C-Telopeptide Assays in Paget‘s Disease

β-CTX-I assays specifically target the β-isomerized aspartic acid motif, providing a 16-fold differential in detecting pathological bone resorption compared to α-CTX in untreated Paget's disease [1]. In contrast, total CTX assays or non-isomer-specific markers (e.g., NTX-I) fail to capture this disease-specific isomerization signature.

Paget's Disease Bone Resorption Immunoassay Specificity

β-CTX-I vs. N-Telopeptide (NTX-I): Comparative Performance in Vertebral Fracture Risk Mediation

Both β-CTX-I and NTX-I are resorption markers, but they differ quantitatively in mediating the anti-fracture efficacy of bisphosphonates. β-CTX-I accounts for a marginally higher proportion of risedronate's effect on vertebral fracture reduction compared to NTX-I over both short and long-term horizons [1].

Osteoporosis Fracture Risk Bisphosphonate Response

β-CTX-I Exhibits Greatest Menopause-Induced Elevation Among Bone Markers

Among multiple bone turnover markers assessed in early menopause, serum β-CTX-I demonstrated the highest percentage increase from premenopausal levels, indicating superior sensitivity to estrogen-withdrawal-induced bone resorption [1]. This outperforms bone formation markers like bone alkaline phosphatase (bAP).

Menopause Bone Turnover Diagnostic Sensitivity

β-CTX-I Quantifies Independent Fracture Risk Prediction (Hazard Ratio)

β-CTX-I provides statistically significant, BMD-independent prognostic information for incident fracture risk. A 20% increase in serum β-CTX-I corresponds to a 10% increased hazard of fracture in non-diabetic populations [1], whereas similar quantitative independence has not been robustly established for other resorption markers like NTX-I.

Fracture Risk Prediction Hazard Ratio BMD Independence

β-CTX-I Assay Platform Divergence: Quantitative Bias vs. Roche Elecsys

Direct method comparison reveals a complex systematic bias between β-CTX-I assay platforms. The IDS-NEW assay demonstrates a significant, concentration-dependent bias relative to the Roche Elecsys β-CrossLaps assay (P<0.0001), underscoring that β-CTX-I results are not interchangeable across vendors without harmonization [1].

Immunoassay Harmonization Method Comparison Analytical Bias

β-CTX-I Shows Superior Pre-Analytical Instability Mandating Specific Collection Protocols vs. P1NP

β-CTX-I requires strictly controlled collection conditions due to its profound circadian rhythm and food sensitivity, with peak-to-nadir variation up to 40% [1]. In contrast, P1NP exhibits minimal circadian variability and is unaffected by food intake [2]. This instability drives specific procurement of EDTA plasma tubes and strict adherence to morning fasting draws.

Pre-analytical Variability Sample Stability Circadian Rhythm

High-Value Application Scenarios for C-Telopeptide (β-CTX-I) in Clinical Research and Diagnostics


Monitoring Antiresorptive Therapy Response in Postmenopausal Osteoporosis

β-CTX-I is the reference standard for early assessment of bisphosphonate and denosumab efficacy. Its rapid decline (>50% within 3 months) provides actionable feedback on patient adherence and drug potency, as evidenced by the TRIO study where CTX changes accounted for up to 67% of long-term vertebral fracture risk reduction [1]. This is critical for justifying the continued use of high-cost biologic therapies.

Fracture Risk Stratification Independent of Bone Mineral Density (BMD)

β-CTX-I adds independent prognostic value to DXA scans. Meta-analysis data confirms a 10% increase in fracture hazard for every 20% rise in β-CTX-I [2]. This enables clinicians to identify high-turnover osteoporosis patients who may fracture despite having only moderately low BMD, thereby optimizing intervention thresholds.

Differential Diagnosis of Paget's Disease of Bone

The distinct α/β-CTX ratio serves as a specific diagnostic and monitoring tool for Paget's disease. The marked 16-fold elevation of α-CTX relative to β-CTX in untreated Paget's disease [3] provides a biochemical signature that distinguishes this condition from other high-turnover states, guiding targeted anti-resorptive therapy titration.

Oncology: Detection of Bone Metastases and Skeletal-Related Events (SREs)

β-CTX-I and NTX-I are identified as the most sensitive biochemical markers available for detecting bone metastases and assessing response to therapy in breast and prostate cancer [4]. Elevated β-CTX-I levels correlate with disease progression and skeletal complication risk, supporting its use as a surrogate endpoint in clinical trials for bone-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-telopeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.